molecular formula C9H6F2O B7879263 1,2-Difluoro-3-prop-2-ynyloxybenzene

1,2-Difluoro-3-prop-2-ynyloxybenzene

Cat. No.: B7879263
M. Wt: 168.14 g/mol
InChI Key: WSCPGLHJZDIFQF-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-prop-2-ynyloxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a propargyl ether group (-O-CH₂-C≡CH) at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing fluorine atoms and the propargyl group’s ability to participate in click chemistry or polymerization reactions. Given the lack of data on this compound, this article will instead provide a detailed comparison of dFdC with its structural and functional analogue, 1-β-D-arabinofuranosylcytosine (ara-C), based on the available evidence.

Properties

IUPAC Name

1,2-difluoro-3-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h1,3-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPGLHJZDIFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-prop-2-ynyloxybenzene can be synthesized through several methods, including:

  • Halogenation and Substitution Reactions: Starting with 1,2-difluorobenzene, the prop-2-ynyl group can be introduced via nucleophilic substitution reactions.

  • Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to attach the prop-2-ynyl group to the difluorobenzene core.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

1,2-Difluoro-3-prop-2-ynyloxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding difluorobenzoic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of difluorobenzene derivatives with different functional groups.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution Reactions: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH).

Major Products Formed:

  • Oxidation Products: Difluorobenzoic acids, difluorobenzaldehydes, and difluorobenzonitriles.

  • Reduction Products: Difluorobenzene derivatives with various functional groups.

  • Substitution Products: Halogenated difluorobenzenes and alkylated derivatives.

Scientific Research Applications

1,2-Difluoro-3-prop-2-ynyloxybenzene has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-prop-2-ynyloxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds: dFdC vs. ara-C

The following analysis compares dFdC and ara-C in terms of pharmacokinetics, enzymatic interactions, and cytotoxic mechanisms.

Structural and Functional Similarities

Both compounds are deoxycytidine analogues modified to disrupt DNA synthesis.

  • dFdC : Contains two fluorine atoms at the 2'-position of the deoxyribose sugar .
  • ara-C: Features an arabinose sugar (β-D-arabinofuranose) instead of deoxyribose, altering stereochemistry .

Pharmacokinetic and Metabolic Differences

Parameter dFdC (2',2'-Difluorodeoxycytidine) ara-C (1-β-D-Arabinofuranosylcytosine) References
Membrane Permeation 65% faster transport than ara-C Slower uptake due to structural bulk
Deoxycytidine Kinase Affinity (Km) 3.6 µM (higher affinity) 8.8 µM (lower affinity)
Triphosphate Half-Life Biphasic degradation: t1/2α = 3.9 h, t1/2β >16 h Monophasic degradation: t1/2 = 0.7 h
Cellular Triphosphate Accumulation 20-fold higher than ara-C at equimolar doses Rapid degradation limits accumulation

Cytotoxicity and Clinical Implications

  • dFdC exhibits significantly greater cytotoxicity than ara-C in wild-type cells, with irreversible DNA synthesis inhibition even after drug removal .
  • The prolonged intracellular retention of dFdCTP correlates with its potent antitumor activity, particularly in solid tumors .
  • ara-C’s rapid triphosphate degradation limits its utility to hematologic malignancies .

Critical Notes

The comparison above focuses on dFdC and ara-C, which are nucleoside analogues rather than substituted benzene derivatives.

Mechanistic Insights : The superior efficacy of dFdC arises from its optimized pharmacokinetics (e.g., faster uptake, higher enzyme affinity, and triphosphate stability) and resistance to DNA repair mechanisms .

Clinical Relevance: dFdC (gemcitabine) is now a first-line therapy for pancreatic cancer, while ara-C remains a cornerstone for acute myeloid leukemia .

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